molecular formula C10H11ClO3 B2440457 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one CAS No. 161199-98-0

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one

Cat. No.: B2440457
CAS No.: 161199-98-0
M. Wt: 214.65
InChI Key: RUCCUAPEVQWYOP-UHFFFAOYSA-N
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Description

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

1-(2-chloro-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCCUAPEVQWYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one typically involves the chlorination of 4,5-dimethoxyacetophenone. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction proceeds as follows:

    Starting Material: 4,5-dimethoxyacetophenone

    Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)

    Product: this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one can be compared with similar compounds such as:

    2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with different positions of the methoxy groups.

    2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one: Contains a bromo group instead of a chloro group.

    4,5-Dimethoxyacetophenone: Lacks the chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be described by its core components:

  • Chloro group at the 2-position.
  • Dimethoxy groups at the 4 and 5 positions on the phenyl ring.
  • Ethanone functional group contributing to its reactivity.

This unique substitution pattern is believed to influence its biological properties significantly.

The biological activity of this compound is thought to involve interaction with various molecular targets within biological systems. These interactions may modulate key biochemical pathways, particularly those involved in cell proliferation and apoptosis. The exact molecular targets remain subjects of ongoing research but may include:

  • Enzyme inhibition : Potentially affecting metabolic pathways.
  • Receptor binding : Influencing signal transduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS). For example:

  • In a study involving FaDu hypopharyngeal tumor cells, this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Chloro-1-(2,5-dimethoxyphenyl)ethanoneDifferent methoxy positioningModerate antimicrobial
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanoneBromo instead of chloroReduced anticancer effect
4,5-DimethoxyacetophenoneLacks chloro groupLimited activity

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Case Studies

Several case studies have highlighted the potential of this compound in various applications:

  • Anticancer Study : A recent investigation demonstrated that this compound could inhibit cell growth in multiple cancer cell lines with IC50 values indicating potent activity . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.
  • Antimicrobial Evaluation : Another study reported that derivatives of this compound exhibited strong bactericidal effects against Gram-positive bacteria, suggesting its potential use in treating infections resistant to conventional antibiotics .

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